(+/-)-Phenoxybenzamine-d5 Hydrochloride, also known as benzyl-2,3,4,5,6-d5, is a stable isotope-labeled derivative of phenoxybenzamine, which is a non-selective and irreversible antagonist of alpha-adrenergic receptors. This compound is primarily utilized in research settings for its ability to block alpha receptors, which plays a crucial role in the management of conditions such as hypertension associated with pheochromocytoma. The compound's unique labeling with deuterium enhances its utility in various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.
Phenoxybenzamine-d5 is classified under alpha-adrenergic antagonists and is specifically noted for its irreversible binding properties. It is often used as a reference standard in pharmacological studies due to its stable isotope labeling.
The synthesis of (+/-)-Phenoxybenzamine-d5 Hydrochloride involves several key steps:
The molecular structure of (+/-)-Phenoxybenzamine-d5 Hydrochloride features a complex arrangement characterized by:
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl
VBCPVIWPDJVHAN-PEEBBJRGSA-N
This structure facilitates its interaction with alpha-adrenergic receptors, contributing to its pharmacological effects .
Phenoxybenzamine-d5 Hydrochloride can participate in various chemical reactions:
These reactions are significant for understanding the compound's behavior in biological systems and during analytical procedures.
The mechanism of action for (+/-)-Phenoxybenzamine-d5 involves:
These properties are critical for handling and utilizing the compound effectively in laboratory settings.
(+/-)-Phenoxybenzamine-d5 Hydrochloride has several scientific uses:
CAS No.: 60537-65-7
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1